molecular formula C17H22INO5 B4075075 N-[2-(2-iodo-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

N-[2-(2-iodo-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

Cat. No.: B4075075
M. Wt: 447.3 g/mol
InChI Key: ZUGQONWQNZHKIR-UHFFFAOYSA-N
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Description

N-[2-(2-iodo-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid is a complex organic compound with a unique structure that includes an iodine atom, a phenoxy group, and multiple alkenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include iodine, alkyl halides, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-iodo-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[2-(2-iodo-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(2-iodo-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxyethylamines and iodinated organic molecules. Examples include:

Uniqueness

N-[2-(2-iodo-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine is unique due to its combination of an iodine atom, phenoxy group, and multiple alkenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2-iodo-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO.C2H2O4/c1-4-8-17(9-5-2)10-11-18-15-7-6-13(3)12-14(15)16;3-1(4)2(5)6/h4-7,12H,1-2,8-11H2,3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGQONWQNZHKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN(CC=C)CC=C)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-iodo-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 2
N-[2-(2-iodo-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 3
Reactant of Route 3
N-[2-(2-iodo-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 4
Reactant of Route 4
N-[2-(2-iodo-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-[2-(2-iodo-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 6
N-[2-(2-iodo-4-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

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